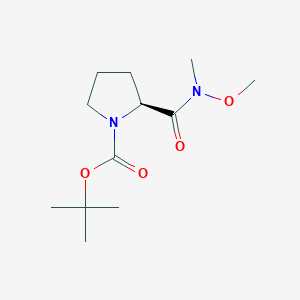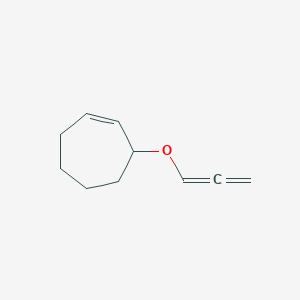![molecular formula C34H37N3O2 B058379 4-[4-(Diethylamino)phenyl]-4-(4-methoxyphenyl)-N,N,6-trimethyl-2-phenyl-4H-3,1-benzoxazin-7-amine CAS No. 113915-64-3](/img/structure/B58379.png)
4-[4-(Diethylamino)phenyl]-4-(4-methoxyphenyl)-N,N,6-trimethyl-2-phenyl-4H-3,1-benzoxazin-7-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[4-(Diethylamino)phenyl]-4-(4-methoxyphenyl)-N,N,6-trimethyl-2-phenyl-4H-3,1-benzoxazin-7-amine is a synthetic compound that has gained attention in scientific research due to its unique properties. This compound has been studied extensively for its potential applications in various fields, including medicine and biochemistry. In
Wirkmechanismus
The mechanism of action of 4-[4-(Diethylamino)phenyl]-4-(4-methoxyphenyl)-N,N,6-trimethyl-2-phenyl-4H-3,1-benzoxazin-7-amine is not fully understood. However, studies have suggested that this compound acts by inhibiting the production of pro-inflammatory cytokines and prostaglandins. This mechanism of action is similar to that of non-steroidal anti-inflammatory drugs (NSAIDs).
Biochemische Und Physiologische Effekte
Studies have shown that 4-[4-(Diethylamino)phenyl]-4-(4-methoxyphenyl)-N,N,6-trimethyl-2-phenyl-4H-3,1-benzoxazin-7-amine has several biochemical and physiological effects. This compound has been shown to reduce the production of pro-inflammatory cytokines and prostaglandins, which are involved in the inflammatory response. Additionally, 4-[4-(Diethylamino)phenyl]-4-(4-methoxyphenyl)-N,N,6-trimethyl-2-phenyl-4H-3,1-benzoxazin-7-amine has been shown to have analgesic properties, reducing pain in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 4-[4-(Diethylamino)phenyl]-4-(4-methoxyphenyl)-N,N,6-trimethyl-2-phenyl-4H-3,1-benzoxazin-7-amine in lab experiments is its ability to inhibit the production of pro-inflammatory cytokines and prostaglandins. This makes it a useful tool for studying the inflammatory response. However, one limitation of using this compound is its potential toxicity. Studies have shown that high doses of 4-[4-(Diethylamino)phenyl]-4-(4-methoxyphenyl)-N,N,6-trimethyl-2-phenyl-4H-3,1-benzoxazin-7-amine can be toxic to cells.
Zukünftige Richtungen
There are several future directions for research on 4-[4-(Diethylamino)phenyl]-4-(4-methoxyphenyl)-N,N,6-trimethyl-2-phenyl-4H-3,1-benzoxazin-7-amine. One potential area of interest is in the development of novel therapeutics for the treatment of pain and inflammation. Additionally, further studies are needed to better understand the mechanism of action of this compound and its potential side effects. Finally, future research could focus on developing new synthetic methods for the production of 4-[4-(Diethylamino)phenyl]-4-(4-methoxyphenyl)-N,N,6-trimethyl-2-phenyl-4H-3,1-benzoxazin-7-amine.
Conclusion
In conclusion, 4-[4-(Diethylamino)phenyl]-4-(4-methoxyphenyl)-N,N,6-trimethyl-2-phenyl-4H-3,1-benzoxazin-7-amine is a synthetic compound that has potential applications in scientific research. This compound has been studied extensively for its potential as a therapeutic agent in the treatment of pain and inflammation. The mechanism of action of 4-[4-(Diethylamino)phenyl]-4-(4-methoxyphenyl)-N,N,6-trimethyl-2-phenyl-4H-3,1-benzoxazin-7-amine involves the inhibition of pro-inflammatory cytokines and prostaglandins. While this compound has advantages for lab experiments, its potential toxicity is a limitation. Future research could focus on developing new therapeutics and synthetic methods for this compound.
Synthesemethoden
The synthesis method of 4-[4-(Diethylamino)phenyl]-4-(4-methoxyphenyl)-N,N,6-trimethyl-2-phenyl-4H-3,1-benzoxazin-7-amine involves several chemical reactions. The first step is the condensation of 4-(4-methoxyphenyl)-2-phenyl-4H-3,1-benzoxazin-7-amine with diethylamine to form 4-[4-(Diethylamino)phenyl]-4-(4-methoxyphenyl)-2-phenyl-4H-3,1-benzoxazin-7-amine. This compound is then treated with trimethylaluminum to obtain 4-[4-(Diethylamino)phenyl]-4-(4-methoxyphenyl)-N,N,6-trimethyl-2-phenyl-4H-3,1-benzoxazin-7-amine.
Wissenschaftliche Forschungsanwendungen
4-[4-(Diethylamino)phenyl]-4-(4-methoxyphenyl)-N,N,6-trimethyl-2-phenyl-4H-3,1-benzoxazin-7-amine has several potential applications in scientific research. One of the main areas of interest is in the field of medicine, where this compound has been studied for its potential as a therapeutic agent. Studies have shown that 4-[4-(Diethylamino)phenyl]-4-(4-methoxyphenyl)-N,N,6-trimethyl-2-phenyl-4H-3,1-benzoxazin-7-amine has anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation.
Eigenschaften
CAS-Nummer |
113915-64-3 |
|---|---|
Produktname |
4-[4-(Diethylamino)phenyl]-4-(4-methoxyphenyl)-N,N,6-trimethyl-2-phenyl-4H-3,1-benzoxazin-7-amine |
Molekularformel |
C34H37N3O2 |
Molekulargewicht |
519.7 g/mol |
IUPAC-Name |
4-[4-(diethylamino)phenyl]-4-(4-methoxyphenyl)-N,N,6-trimethyl-2-phenyl-3,1-benzoxazin-7-amine |
InChI |
InChI=1S/C34H37N3O2/c1-7-37(8-2)28-18-14-26(15-19-28)34(27-16-20-29(38-6)21-17-27)30-22-24(3)32(36(4)5)23-31(30)35-33(39-34)25-12-10-9-11-13-25/h9-23H,7-8H2,1-6H3 |
InChI-Schlüssel |
OBIHCWVSAKSGKY-UHFFFAOYSA-N |
SMILES |
CCN(CC)C1=CC=C(C=C1)C2(C3=C(C=C(C(=C3)C)N(C)C)N=C(O2)C4=CC=CC=C4)C5=CC=C(C=C5)OC |
Kanonische SMILES |
CCN(CC)C1=CC=C(C=C1)C2(C3=C(C=C(C(=C3)C)N(C)C)N=C(O2)C4=CC=CC=C4)C5=CC=C(C=C5)OC |
Synonyme |
4H-3,1-Benzoxazin-7-amine, 4-4-(diethylamino)phenyl-4-(4-methoxyphenyl)-N,N,6-trimethyl-2-phenyl- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



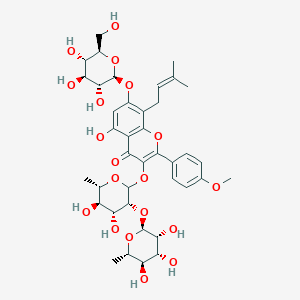
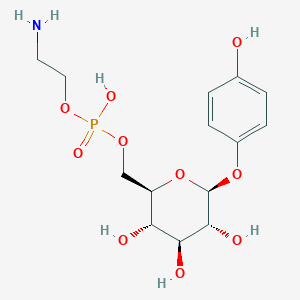
![(2S,6S)-4-Methoxy-16,18-dioxa-10-azapentacyclo[11.7.0.02,6.06,10.015,19]icosa-1(20),4,13,15(19)-tetraene-3,9-dione](/img/structure/B58306.png)
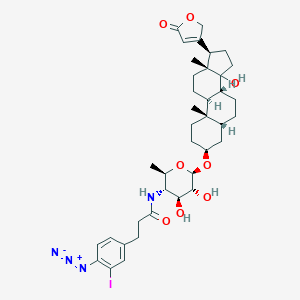
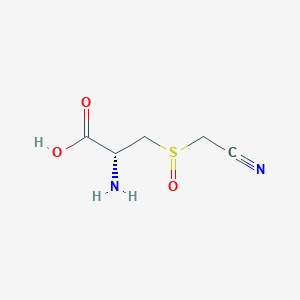


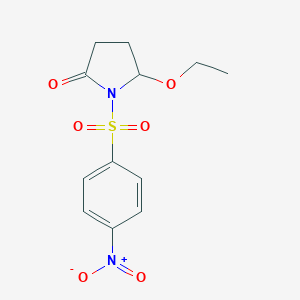
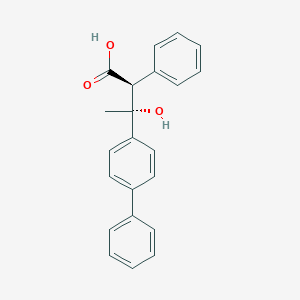
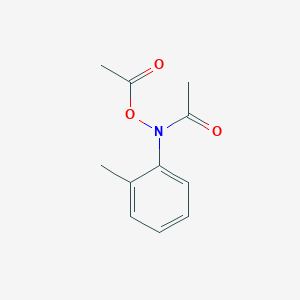
![3-[18-(2-Carboxyethyl)-8,13-bis(ethenyl)-3,7,12,17-tetramethylporphyrin-21,23-diid-2-yl]propanoic acid;iron(2+)](/img/structure/B58321.png)
![3-[Cyclopentyl(ethyl)amino]phenol](/img/structure/B58323.png)
